

Molar Extinction Coefficient of FA-Leu-Gly-Pro-Ala-OH: A Technical Guide

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Compound of Interest

Compound Name: FA-Leu-Gly-Pro-Ala-OH TFA

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This technical guide provides an in-depth overview of the molar extinction coefficient of the synthetic peptide N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FA-Leu-Gly-Pro-Ala-OH), commonly known as FALGPA. This peptide is a widely used substrate for the continuous spectrophotometric assay of collagenase activity.^{[1][2]} This guide includes quantitative data, detailed experimental protocols for its use in enzymatic assays and for the determination of its molar extinction coefficient, and a workflow diagram for a typical collagenase activity assay.

Quantitative Data Summary

The molar extinction coefficient (ϵ) of a substance is a measure of how strongly it absorbs light at a particular wavelength. For FA-Leu-Gly-Pro-Ala-OH, the furylacryloyl group acts as a chromophore, allowing for spectrophotometric monitoring. The hydrolysis of the Leu-Gly bond by collagenase leads to a decrease in absorbance, which is the basis for the enzymatic assay.^[3]

The experimentally determined molar extinction coefficient values for FA-Leu-Gly-Pro-Ala-OH are summarized in the table below. It is important to note that these values can be influenced by buffer composition and pH.

Wavelength (nm)	Molar Extinction Coefficient (ϵ)	Solvent/Buffer Conditions
345	0.53 mM ⁻¹ cm ⁻¹ (or 530 M ⁻¹ cm ⁻¹)	50 mM Tricine, 10 mM CaCl ₂ , 400 mM NaCl, pH 7.5 at 25°C
305	24.70 mM ⁻¹ cm ⁻¹ (or 24700 M ⁻¹ cm ⁻¹)	Not specified

Data sourced from publicly available information.[\[3\]](#)

Experimental Protocols

Determination of Molar Extinction Coefficient

A precise determination of the molar extinction coefficient is crucial for accurate quantification of enzymatic activity. Below is a general protocol for the experimental determination of the molar extinction coefficient of FA-Leu-Gly-Pro-Ala-OH.

Objective: To experimentally determine the molar extinction coefficient of FA-Leu-Gly-Pro-Ala-OH at a specific wavelength (e.g., 345 nm).

Materials:

- FA-Leu-Gly-Pro-Ala-OH peptide
- High-purity solvent (e.g., the same buffer to be used in the enzymatic assay, such as 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
- Calibrated spectrophotometer
- Quartz cuvettes with a known path length (e.g., 1 cm)
- Analytical balance

Procedure:

- Prepare a Stock Solution: Accurately weigh a precise amount of the lyophilized FA-Leu-Gly-Pro-Ala-OH peptide. Dissolve it in a known volume of the chosen solvent to create a stock

solution of a specific concentration (e.g., 1 mM). Ensure the peptide is fully dissolved.

- Prepare a Dilution Series: Create a series of dilutions from the stock solution with known concentrations. The range of concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (e.g., 345 nm). Use the solvent as a blank to zero the absorbance.
- Measure Absorbance: Measure the absorbance of each dilution in a quartz cuvette with a 1 cm path length.
- Data Analysis:
 - Plot the measured absorbance (A) on the y-axis against the known concentration (c) in mol/L on the x-axis.
 - Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) in $M^{-1}cm^{-1}$, according to the Beer-Lambert law ($A = \epsilon cl$, where l is the path length in cm).

Collagenase Activity Assay using FA-Leu-Gly-Pro-Ala-OH

This protocol is based on the continuous spectrophotometric rate determination method.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To measure the activity of collagenase by monitoring the hydrolysis of FA-Leu-Gly-Pro-Ala-OH.

Materials:

- Collagenase enzyme solution
- FA-Leu-Gly-Pro-Ala-OH substrate solution (e.g., 1.0 mM in assay buffer)
- Assay Buffer: 50 mM Tricine, 10 mM $CaCl_2$, 400 mM NaCl, pH 7.5 at 25°C[\[7\]](#)

- Spectrophotometer with temperature control
- Cuvettes

Procedure:

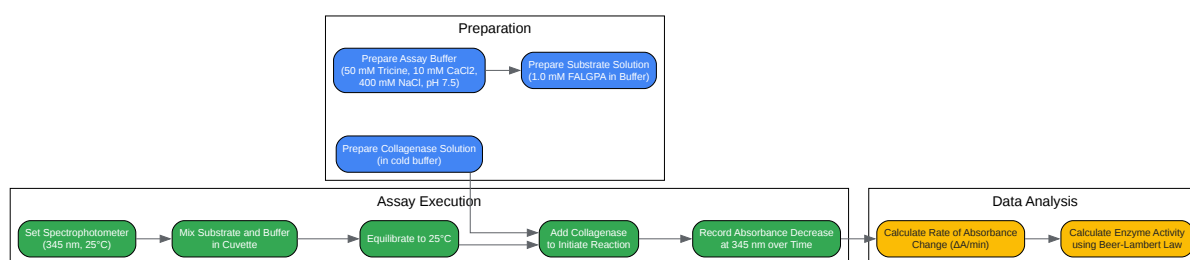
- Reagent Preparation:
 - Prepare the assay buffer and adjust the pH to 7.5 at 25°C.
 - Prepare a 1.0 mM stock solution of FA-Leu-Gly-Pro-Ala-OH in the assay buffer.
 - Prepare a solution of collagenase in cold ultrapure water or assay buffer immediately before use. The concentration will depend on the specific activity of the enzyme preparation.
- Assay Setup:
 - Set the spectrophotometer to 345 nm and equilibrate to 25°C.
 - In a cuvette, add the FA-Leu-Gly-Pro-Ala-OH solution and assay buffer to the desired final volume (e.g., 3.0 mL). The final concentration of the substrate is typically around 1 mM.[\[7\]](#)
 - Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
- Enzyme Reaction and Measurement:
 - Initiate the reaction by adding a small, known volume of the collagenase solution to the cuvette.
 - Immediately mix by inversion and start recording the decrease in absorbance at 345 nm over time (e.g., for 5 minutes).
 - Record the absorbance at regular intervals to determine the initial linear rate of the reaction.
- Calculation of Enzyme Activity:

- Determine the rate of change in absorbance per minute ($\Delta A/\text{min}$) from the linear portion of the curve.
- Calculate the collagenase activity using the Beer-Lambert law and the known molar extinction coefficient of FA-Leu-Gly-Pro-Ala-OH.

Unit Definition: One unit of collagenase is often defined as the amount of enzyme that hydrolyzes 1.0 μmole of FA-Leu-Gly-Pro-Ala-OH per minute at 25°C and pH 7.5.

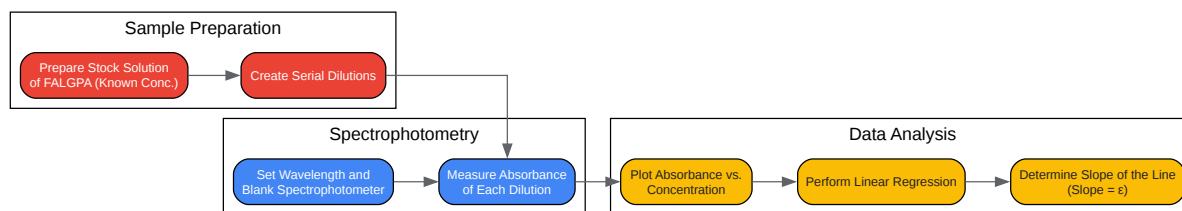
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the collagenase activity assay.



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Caption: Workflow for Collagenase Activity Assay.



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Caption: Protocol for Molar Extinction Coefficient Determination.

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